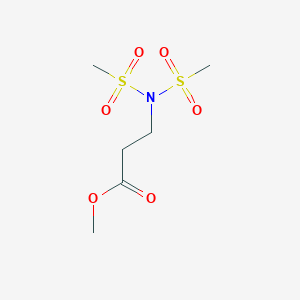

methyl N,N-bis(methylsulfonyl)-beta-alaninate

Description

Properties

IUPAC Name |

methyl 3-[bis(methylsulfonyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO6S2/c1-13-6(8)4-5-7(14(2,9)10)15(3,11)12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMZNRNJUUFUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN(S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Acylation of Carboxylic Acid

- Reactants: RCOOH (a long-chain or branched alkyl acid) and oxalyl chloride

- Solvent: Dichloromethane (preferred for highest yield) or N,N-dimethylformamide

- Reaction Conditions: 0°C for approximately 4 hours

- Outcome: Formation of acyl chloride (RCOCl)

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (preferred) or N,N-dimethylformamide |

| Temperature | 0°C |

| Duration | 4 hours |

| Yield | Up to 93% with dichloromethane |

Research indicates that the choice of solvent significantly affects yield, with dichloromethane providing optimal results.

Step 2: First Substitution with Methylamine

- Reactants: Acyl chloride from Step 1 and methylamine

- Reaction Conditions: 0°C to room temperature

- Outcome: Formation of N-methylamide intermediate (11H23CONHCH3)

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane or N,N-dimethylformamide |

| Temperature | 0°C for initial addition |

| Duration | Until completion (typically a few hours) |

| Yield | High, as per example yields (~93%) |

Step 3: Second Substitution with Chloropropionic or Bromopropionic Acid

- Reactants: Sodium hydride (NaH), chloropropionic acid or bromopropionic acid

- Reaction Conditions: Stirring at 0°C, followed by reaction at 0°C for 6 hours

- Outcome: Formation of methyl N,N-bis(methylsulfonyl)-beta-alaninate

| Parameter | Details |

|---|---|

| Reagents | Sodium hydride, chloropropionic acid/bromopropionic acid |

| Solvent | Dried dichloromethane or tetrahydrofuran (THF) |

| Temperature | 0°C during addition; room temperature for reaction |

| Duration | 6 hours |

| Yield | Up to 65-93%, depending on solvent and conditions |

Notable Research Findings

- One-Pot Synthesis: The process avoids post-reaction purification, streamlining production and reducing costs.

- Solvent Choice Impact: Dichloromethane yields higher product quantities compared to tetrahydrofuran, as demonstrated in experimental examples.

- Reaction Efficiency: The use of sodium hydride facilitates the second substitution by deprotonating intermediates, enhancing nucleophilicity.

Data Table Summarizing Key Parameters

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | RCOOH + oxalyl chloride | Dichloromethane | 0°C | 4 hours | ~93% | Acyl chloride formation |

| 2 | Acyl chloride + methylamine | Dichloromethane / DMF | 0°C | Until complete | High | Amide formation |

| 3 | Sodium hydride + chloropropionic acid | Dichloromethane / THF | 0°C to RT | 6 hours | 65-93% | Final bis(sulfonyl) derivative |

Additional Insights from Literature

- The synthesis approach aligns with methods used for N-methyl-beta-alanine derivatives, emphasizing the importance of controlled reaction conditions and solvent selection for optimal yields.

- The process benefits from the use of acyl chlorides, which are highly reactive intermediates facilitating efficient substitution reactions.

- The methodology's adaptability allows for variation in the alkyl chain length (10-20 carbons), providing scope for different derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl N,N-bis(methylsulfonyl)-beta-alaninate undergoes various chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Sulfides

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:

Methyl N,N-bis(methylsulfonyl)-beta-alaninate serves as a valuable reagent in organic synthesis. Its sulfonyl functional groups facilitate the formation of sulfonyl-containing compounds, which are essential in developing pharmaceuticals and specialty chemicals. The compound can undergo various transformations such as oxidation to produce sulfonic acids or reduction to yield sulfides, making it versatile for synthetic chemists .

Substitution Reactions:

The compound is also utilized in substitution reactions, where it can react with various nucleophiles to form substituted derivatives. This characteristic is particularly useful in the synthesis of more complex molecules and intermediates required in drug development.

Biological Applications

Biochemical Pathways:

Research indicates that this compound may play a significant role in biochemical pathways involving sulfur metabolism. Its interactions with enzymes suggest potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The mechanism involves covalent bonding with nucleophilic sites on proteins, which can modulate enzyme activity and influence biological processes .

Therapeutic Potential:

Studies have explored the compound's effects on various biological targets. For instance, its ability to form covalent bonds with proteins may lead to alterations in receptor function or enzyme activity, suggesting applications in drug design and development. The compound's reactivity profiles indicate that it could be developed into therapeutics aimed at conditions characterized by inflammation or microbial infections .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique properties allow it to be employed in the production of complex molecules that are difficult to synthesize through conventional methods.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl N,N-bis(methylsulfonyl)-beta-alaninate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Methyl 2,4-Bis(methylsulfonyl)benzoate (CAS: 2010955-49-2)

- Backbone : Aromatic benzoate ester vs. aliphatic beta-alaninate ester.

- Substituents : Two methylsulfonyl groups at the 2- and 4-positions of the benzene ring.

- Steric hindrance around the benzene ring may limit rotational freedom, whereas the beta-alaninate structure offers flexibility .

N,N-Bis(alkanol)amine Aryl Esters

- Backbone: Aryl esters with N,N-bis(alkanol)amine substituents.

- Substituents: Variable alkanol chains (e.g., 3-, 5-, or 7-methylene groups) and stereogenic centers due to methyl branching.

- Key Differences: These compounds, studied as multidrug resistance (MDR) modulators, prioritize hydroxyl groups for hydrogen bonding, unlike the sulfonyl groups in the main compound. The presence of stereogenic centers in alkanolamine derivatives highlights the role of chirality in biological activity, a feature absent in the achiral methyl N,N-bis(methylsulfonyl)-beta-alaninate .

L-Methionine Sulfone (CAS: 7314-32-1)

- Backbone: Amino acid (methionine derivative).

- Substituents : Sulfone group on the side chain.

- Key Differences: As a pharmaceutical impurity standard, L-methionine sulfone demonstrates the importance of sulfonyl groups in modulating physicochemical properties (e.g., solubility, polarity). However, its sulfone is part of an amino acid structure, whereas the main compound’s sulfonyl groups are directly attached to nitrogen atoms .

Para-Methylsulfonyl Phenyl Derivatives

- Backbone : Phenyl groups with para-methylsulfonyl substitutions.

- Substituents : Methylsulfonyl groups conjugated with carbonyl moieties.

- Key Differences: Compounds with para-methylsulfonyl phenyl groups (e.g., from ) exhibit high potency in biological assays (e.g., ED50 lower than celecoxib), suggesting sulfonyl groups enhance target binding. However, the absence of an aromatic system in this compound may redirect its applications toward non-aromatic enzyme interactions .

Data Table: Comparative Overview

Research Findings and Implications

- Sulfonyl Group Impact : Methylsulfonyl substituents are prevalent in bioactive compounds (e.g., COX-2 inhibitors, pesticides) due to their electron-withdrawing effects and metabolic stability . In this compound, these groups may enhance resistance to enzymatic degradation compared to hydroxyl or methylthio analogs.

- Synthetic Challenges: Introducing two methylsulfonyl groups on nitrogen requires precise sulfonation conditions, contrasting with the milder synthesis of alkanolamine derivatives .

- Biological Activity Gaps : While para-methylsulfonyl phenyl compounds show well-documented potency , the biological activity of this compound remains underexplored, suggesting a need for targeted assays.

Biological Activity

Methyl N,N-bis(methylsulfonyl)-beta-alaninate is an organosulfur compound known for its unique chemical structure, which features dual methylsulfonyl groups attached to a beta-alanine backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. The molecular formula of this compound is C₆H₁₃N₁O₆S₂, and it has a molecular mass of approximately 259.30 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl groups present in the compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can influence several biochemical pathways, contributing to the compound's therapeutic potential.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, likely due to its ability to modulate inflammatory pathways through protein interactions.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

- Role in Sulfur Metabolism : The compound is involved in biochemical pathways related to sulfur metabolism, which could have implications for metabolic disorders.

Study 1: Interaction with Enzymes

A study explored the interactions of this compound with various enzymes involved in metabolic pathways. The findings indicated that the compound could inhibit specific enzymes by covalently modifying their active sites, leading to altered enzyme kinetics and potential therapeutic applications in metabolic diseases .

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound displayed significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations comparable to established antimicrobial agents .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | 5-10 | Escherichia coli, Staphylococcus aureus |

| Control (Amoxicillin) | 1-5 | Staphylococcus aureus |

Study 3: In Vivo Evaluation

In vivo studies using animal models have assessed the therapeutic potential of this compound in conditions characterized by inflammation. Results indicated a reduction in inflammatory markers and improved clinical scores in treated groups compared to controls .

The synthesis of this compound typically involves the reaction of beta-alanine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to maximize yield and purity.

General Reaction Scheme

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-methyl-N-methylsulfonyl-beta-alanine | Contains a single methylsulfonyl group | Less reactive due to fewer functional groups |

| Methylsulfonylmethanesulfonamide | Contains two sulfonamide groups | Primarily used in medicinal chemistry |

| N-(Methylsulfonyl)-beta-alanine | Contains one methylsulfonyl group | Focused on metabolic studies |

The uniqueness of this compound lies in its dual sulfonyl groups, which enhance its reactivity compared to similar compounds. This characteristic allows for diverse chemical transformations and potential applications in both synthetic chemistry and biological research.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl N,N-bis(methylsulfonyl)-beta-alaninate?

Answer:

The synthesis typically involves a multi-step process starting with β-alanine. Key steps include:

- Sulfonation : React β-alanine with methanesulfonyl chloride (MsCl) in a basic aqueous solution (e.g., NaOH) to introduce the sulfonyl groups at the amine positions.

- Esterification : Treat the resulting N,N-bis(methylsulfonyl)-β-alanine with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Critical parameters include stoichiometric control of MsCl (excess may lead to side products) and purification via recrystallization or column chromatography to isolate the product .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

A combination of analytical techniques is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm methyl ester (δ ~3.6–3.8 ppm) and sulfonyl groups (distinct deshielded peaks).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction : For crystalline samples, single-crystal X-ray analysis (e.g., using SHELX programs ) resolves bond lengths/angles and confirms stereochemistry, as demonstrated in analogous sulfonyl-containing structures .

Basic: What are the stability considerations for this compound under varying experimental conditions?

Answer:

Stability studies should address:

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (sulfonyl groups typically degrade above 200°C).

- Hydrolytic Sensitivity : Monitor ester hydrolysis in aqueous buffers (pH 2–12) via HPLC . The methyl ester is prone to hydrolysis under alkaline conditions.

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent sulfonyl group oxidation or ester hydrolysis .

Advanced: How can computational modeling elucidate the compound’s reactivity in reaction mechanisms?

Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., frontier molecular orbitals) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the sulfonyl groups, which influence reactivity.

- Crystallographic Refinement : Use SHELXL to refine X-ray data and correlate crystal packing (e.g., C–H⋯O hydrogen bonds ) with stability/reactivity trends.

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

Contradictions often arise from dynamic processes or impurities:

- Variable-Temperature NMR : Identify conformational exchange (e.g., sulfonyl group rotation) causing peak splitting.

- 2D NMR (COSY, NOESY) : Assign coupling interactions and spatial proximities to rule out structural misassignments.

- Impurity Profiling : Compare with reference standards (e.g., sulfone/sulfanyl analogs ) to detect byproducts.

Advanced: What strategies optimize the compound’s use as a sulfonating agent in peptide modification?

Answer:

- Kinetic Studies : Monitor reaction rates (UV-Vis or LC-MS) to balance sulfonation efficiency vs. ester hydrolysis.

- Protecting Group Compatibility : Test orthogonal protecting groups (e.g., Fmoc ) for amine residues during peptide synthesis.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group activation while minimizing ester degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.